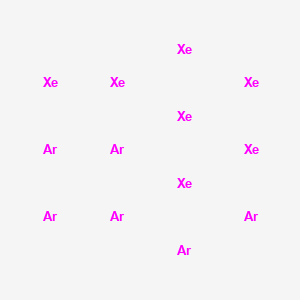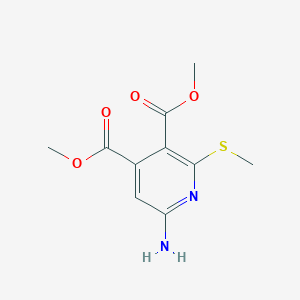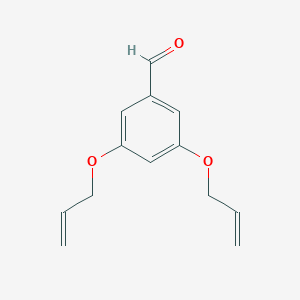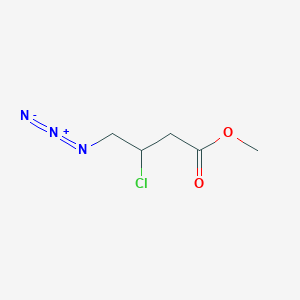
Argon;xenon
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Argon and xenon are noble gases that belong to Group 18 of the periodic table These elements are known for their chemical inertness due to their closed-shell electronic configurations under specific conditions, they can form compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Argon-xenon compounds typically involves high-pressure conditions. Using unbiased structure searching techniques combined with first-principles calculations, it has been demonstrated that argon can react with xenon at pressures as low as 1.1 GPa, producing a novel van der Waals compound XeAr₂ . This compound crystallizes in the MgCu₂-type Laves phase structure and remains stable without any phase transition or decomposition up to 500 GPa .
Industrial Production Methods: Industrial production of Argon-xenon compounds is not common due to the rarity and high cost of xenon. the separation and purification of xenon from noble gas mixtures, including argon, can be achieved using gas hydrate technology. This method presents a 20% energy cost advantage over traditional cryogenic distillation .
Análisis De Reacciones Químicas
Types of Reactions: Argon-xenon compounds primarily undergo van der Waals interactions rather than traditional chemical reactions such as oxidation, reduction, or substitution. The compound XeAr₂ is a wide-gap insulator and does not exhibit significant reactivity under normal conditions .
Common Reagents and Conditions: The formation of Argon-xenon compounds requires high-pressure conditions. No specific reagents are involved in the synthesis, as the reaction relies on the physical interaction between argon and xenon atoms under pressure .
Major Products Formed: The primary product formed from the reaction of argon and xenon is the van der Waals compound XeAr₂. This compound is stable and does not decompose or undergo phase transitions up to 500 GPa .
Aplicaciones Científicas De Investigación
Argon-xenon compounds have potential applications in various scientific fields. In chemistry, they provide insights into the behavior of noble gases under high-pressure conditions and contribute to the understanding of van der Waals interactions. In the medical field, xenon is used as an anesthetic and in imaging techniques, while argon is used in cryogenics and laser technology . The unique properties of Argon-xenon compounds may lead to new applications in these areas.
Mecanismo De Acción
The mechanism of action of Argon-xenon compounds involves van der Waals interactions between the argon and xenon atoms. Under high pressure, the electrons in the outermost shells of these atoms become delocalized, leading to the formation of covalent Xe-Xe and Xe-Ar bonds . This delocalization stabilizes the compound and prevents decomposition or phase transitions up to 500 GPa .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Argon-xenon include other noble gas compounds such as xenon fluorides (XeF₂, XeF₄, XeF₆) and xenon oxides (XeO₃, XeO₄) . These compounds also exhibit unique properties due to the involvement of noble gases.
Uniqueness of Argon-xenon: The uniqueness of Argon-xenon lies in its formation through van der Waals interactions rather than traditional chemical bonds. Unlike xenon fluorides and oxides, which involve covalent bonding with highly electronegative elements, Argon-xenon compounds are stabilized by physical interactions under high pressure . This makes them distinct and valuable for studying the behavior of noble gases under extreme conditions.
Propiedades
Número CAS |
220152-42-1 |
|---|---|
Fórmula molecular |
Ar6Xe7 |
Peso molecular |
1158 g/mol |
Nombre IUPAC |
argon;xenon |
InChI |
InChI=1S/6Ar.7Xe |
Clave InChI |
FONSNBRKNKYKTR-UHFFFAOYSA-N |
SMILES canónico |
[Ar].[Ar].[Ar].[Ar].[Ar].[Ar].[Xe].[Xe].[Xe].[Xe].[Xe].[Xe].[Xe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Chloro-5-{[2-(nitromethylidene)piperidin-3-yl]oxy}pyridine](/img/structure/B14259947.png)







![{4-[4-(Trifluoromethyl)phenoxy]phenyl}phosphonic dichloride](/img/structure/B14259993.png)

![Propanal, 2-[(phenylmethoxy)methoxy]-, (2R)-](/img/structure/B14259998.png)
